Imidazo[1,2-A]pyrazin-3-ylboronic acid
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Overview
Description
Imidazo[1,2-A]pyrazin-3-ylboronic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both an imidazo[1,2-A]pyrazine core and a boronic acid functional group. The presence of these functional groups makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrazin-3-ylboronic acid typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with aldehydes or ketones, followed by cyclization and subsequent borylation reactions. The reaction conditions often involve the use of transition metal catalysts such as palladium or copper, along with ligands and bases to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrazin-3-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the imidazo[1,2-A]pyrazine core to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and various substituted imidazo[1,2-A]pyrazine compounds .
Scientific Research Applications
Imidazo[1,2-A]pyrazin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyrazin-3-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . Additionally, the imidazo[1,2-A]pyrazine core can interact with various biological targets, modulating their activity and function .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but lacks the boronic acid group, making it less versatile in certain chemical reactions.
Imidazo[1,2-A]pyrimidine: Another related compound with different electronic properties and reactivity.
Imidazo[1,2-A]pyrazine Derivatives: Various derivatives with different substituents on the pyrazine ring, offering a range of biological activities and applications.
Uniqueness: Imidazo[1,2-A]pyrazin-3-ylboronic acid stands out due to the presence of the boronic acid group, which enhances its reactivity and versatility in chemical synthesis and biological applications. This unique combination of functional groups allows for a broader range of reactions and interactions compared to its analogs .
Properties
Molecular Formula |
C6H6BN3O2 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrazin-3-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4,11-12H |
InChI Key |
QMKMDGSRDGPUGO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C2N1C=CN=C2)(O)O |
Origin of Product |
United States |
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